5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one
Overview
Description
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, two chlorine atoms, and a methoxy group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and 5-bromo-2-methoxybenzoic acid.
Formation of Intermediate: The 2,6-dichloroaniline is reacted with 5-bromo-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide (NaOH) to form the quinazolinone core.
Final Product: The final product, this compound, is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazolinone derivatives with altered oxidation states.
Scientific Research Applications
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-(2,6-dichlorophenyl)-3,4-dihydroquinazolin-2-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one: Lacks the bromine atom, which may influence its binding affinity and selectivity for molecular targets.
5-bromo-1-(2-chlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one: Has only one chlorine atom, which may alter its physicochemical properties and biological effects.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy group, makes 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one unique. These substituents can significantly influence its chemical reactivity, biological activity, and potential therapeutic applications. The combination of these functional groups may enhance its binding affinity for specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c1-22-8-5-10(16)9-7-19-15(21)20(13(9)6-8)14-11(17)3-2-4-12(14)18/h2-6H,7H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJVRBLNIJJIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(=O)N2C3=C(C=CC=C3Cl)Cl)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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